1H-Benzo[DE]thiazolo[5,4-G]isoquinoline 1H-Benzo[DE]thiazolo[5,4-G]isoquinoline
Brand Name: Vulcanchem
CAS No.: 169147-51-7
VCID: VC0061337
InChI: InChI=1S/C13H8N2S/c1-2-8-5-14-6-9-4-11-13(16-7-15-11)10(3-1)12(8)9/h1-2,4-7H,3H2
SMILES: C1C=CC2=CN=CC3=CC4=C(C1=C23)SC=N4
Molecular Formula: C13H8N2S
Molecular Weight: 224.281

1H-Benzo[DE]thiazolo[5,4-G]isoquinoline

CAS No.: 169147-51-7

Cat. No.: VC0061337

Molecular Formula: C13H8N2S

Molecular Weight: 224.281

* For research use only. Not for human or veterinary use.

1H-Benzo[DE]thiazolo[5,4-G]isoquinoline - 169147-51-7

Specification

CAS No. 169147-51-7
Molecular Formula C13H8N2S
Molecular Weight 224.281
Standard InChI InChI=1S/C13H8N2S/c1-2-8-5-14-6-9-4-11-13(16-7-15-11)10(3-1)12(8)9/h1-2,4-7H,3H2
Standard InChI Key IUPRSBHXHNFRJA-UHFFFAOYSA-N
SMILES C1C=CC2=CN=CC3=CC4=C(C1=C23)SC=N4

Introduction

Chemical Structure and Properties

1H-Benzo[DE]thiazolo[5,4-G]isoquinoline features a distinct structural arrangement with a fused benzo and thiazole ring system connected to an isoquinoline moiety. This complex heterocyclic framework contributes to its unique chemical and physical properties.

Physical and Chemical Properties

The basic physicochemical properties of 1H-Benzo[DE]thiazolo[5,4-G]isoquinoline are summarized in Table 1.

Table 1: Physicochemical Properties of 1H-Benzo[DE]thiazolo[5,4-G]isoquinoline

PropertyValue
CAS Registry Number169147-51-7
Molecular FormulaC₁₃H₈N₂S
Molecular Weight224.281 g/mol
Standard InChIInChI=1S/C13H8N2S/c1-2-8-5-14-6-9-4-11-13(16-7-15-11)10(3-1)12(8)9/h1-2,4-7H,3H2
Standard InChIKeyIUPRSBHXHNFRJA-UHFFFAOYSA-N
SMILESC1C=CC2=CN=CC3=CC4=C(C1=C23)SC=N4

The compound contains two nitrogen atoms and one sulfur atom within its heterocyclic structure, contributing to its unique chemical properties and potential for diverse chemical reactions.

Structural Features

The 1H-Benzo[DE]thiazolo[5,4-G]isoquinoline structure comprises:

  • A thiazole ring (five-membered ring containing nitrogen and sulfur)

  • An isoquinoline core (a bicyclic aromatic compound)

  • A fused benzo group

  • A unique arrangement where the thiazole is fused at the [5,4-G] position of the isoquinoline moiety

This structural arrangement creates a planar molecule with an extended π-conjugated system, which influences its spectroscopic properties and potential for intermolecular interactions.

Synthesis Methods

The synthesis of 1H-Benzo[DE]thiazolo[5,4-G]isoquinoline typically involves multi-step reactions starting from readily available precursors. Several synthetic approaches have been documented in the literature.

General Synthetic Routes

A common synthetic pathway for thiazoloisoquinolines involves the use of 5-nitroisoquinoline and 6-nitrobenzothiazole as starting materials. The synthesis frequently employs methods such as:

  • Palladium-catalyzed cross-coupling reactions

  • Cyclization under reflux conditions with suitable solvents

  • Multi-step transformations involving reduction and condensation reactions

Chakrabarty et al. developed a general synthesis of 2-substituted thiazolo[4,5-f]isoquinolines, which represents a related synthetic approach that could be adapted for the synthesis of 1H-Benzo[DE]thiazolo[5,4-G]isoquinoline .

Specific Synthetic Example

An efficient approach for synthesizing thiazoloisoquinolines involves:

  • Nitration of the isoquinoline starting material

  • Reduction of the nitro group to an amine

  • Diazotization followed by reaction with a sulfur-containing reagent

  • Cyclization to form the thiazole ring

  • Final adjustments to achieve the desired substitution pattern

Biological Activities and Applications

Thiazoloisoquinolines, including 1H-Benzo[DE]thiazolo[5,4-G]isoquinoline, have demonstrated several promising biological activities that make them valuable candidates for medicinal chemistry research.

Anti-inflammatory Activity

Related thiazoloisoquinolines have shown potential as inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in the development of anti-inflammatory drugs . In a study by Chakrabarty et al., several thiazolo[4,5-f]isoquinolines were screened for inhibition of COX-1 and COX-2, with some compounds showing moderate inhibitory activities .

Pharmaceutical Applications

The compound's unique structural properties make it a valuable scaffold for medicinal chemistry research, with potential applications including:

  • Development of novel anti-inflammatory agents

  • Design of anticancer compounds

  • Creation of pharmaceutical intermediates for diverse therapeutic applications

Research on related compounds suggests that modifications to the basic thiazoloisoquinoline structure can enhance specific biological activities, offering opportunities for the development of derivatives with improved pharmacological profiles .

Spectroscopic Analysis

Spectroscopic techniques are essential for characterizing 1H-Benzo[DE]thiazolo[5,4-G]isoquinoline and confirming its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable information about the structural features of 1H-Benzo[DE]thiazolo[5,4-G]isoquinoline. While specific NMR data for this compound is limited in the search results, studies on related thiazoloisoquinolines can provide insights into its expected spectroscopic profile .

For example, related compounds like 4-{1,1-Difluoro-6-(phenylselanyl)-1H-1λ4,8λ4-thiazolo[3,2-c] oxadiazaborinin-3-yl}-N,N-dimethylaniline show characteristic signals for thiazole protons in the aromatic region (δ 7.0-8.0 ppm) .

Mass Spectrometry

Mass spectrometry is crucial for confirming the molecular weight and formula of 1H-Benzo[DE]thiazolo[5,4-G]isoquinoline. The expected molecular ion peak would appear at m/z 224, corresponding to its molecular weight.

Infrared Spectroscopy

IR spectroscopy can reveal characteristic absorption bands for the functional groups present in the compound, including:

  • C=N stretching vibrations associated with the thiazole and isoquinoline rings

  • C-S stretching vibrations from the thiazole moiety

  • C=C stretching vibrations from the aromatic systems

Chemical Transformations and Reactivity

The unique structure of 1H-Benzo[DE]thiazolo[5,4-G]isoquinoline allows for various chemical transformations that can lead to structurally diverse derivatives.

Oxidation Reactions

Like other thiazole-containing compounds, 1H-Benzo[DE]thiazolo[5,4-G]isoquinoline can undergo oxidation reactions, particularly at the sulfur atom, to form sulfoxides or sulfones. These transformations may alter the compound's electronic properties and potentially enhance its biological activities.

Substitution Reactions

The thiazole ring in thiazoloisoquinolines can undergo various substitution reactions, particularly at the 5-position. Studies on related compounds have demonstrated that organolithium reagents like lithium diisopropylamide (LDA) can be used as effective mediators for thiazole ring modifications, leading to 5-substituted thiazole derivatives .

Some potential electrophiles for such reactions include:

  • Carbon tetrachloride or carbon tetrabromide for halogenation

  • Methyl iodide for methylation

  • Diphenyl diselenide for selenylation

  • Trimethylsilyl chloride for silylation

These transformations offer opportunities to create a library of derivatives with potentially enhanced biological activities or modified physicochemical properties .

Comparison with Related Compounds

1H-Benzo[DE]thiazolo[5,4-G]isoquinoline shares structural similarities with several other heterocyclic compounds. Comparing these related structures provides insights into the unique features and potential applications of this compound.

Comparison with 1H-Benzo[de]thiazolo[4,5-g]quinoline

1H-Benzo[de]thiazolo[4,5-g]quinoline (CAS: 83616-51-7) shares the same molecular formula (C₁₃H₈N₂S) as 1H-Benzo[DE]thiazolo[5,4-G]isoquinoline but has a different arrangement of the fused ring system, as evidenced by its different InChIKey (YHCQHIDMEIGAEV-UHFFFAOYSA-N) . This structural isomerism results in distinct chemical properties and potentially different biological activities.

Comparison with Thiazolo[5,4-h]isoquinolin-2(1H)-one

Thiazolo[5,4-h]isoquinolin-2(1H)-one represents another related structure featuring a thiazole-isoquinoline fusion but includes a carbonyl group (C=O) in the thiazole ring . The presence of this carbonyl functionality introduces additional hydrogen-bonding capabilities that could influence the compound's biological interactions and physicochemical properties.

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